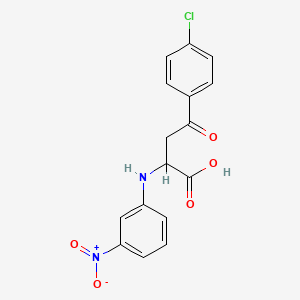

4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O5/c17-11-6-4-10(5-7-11)15(20)9-14(16(21)22)18-12-2-1-3-13(8-12)19(23)24/h1-8,14,18H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHIBVXXJCVTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Acylation: The formation of an amide bond between the nitroaniline and a chlorophenyl acyl chloride.

Oxidation: Conversion of the intermediate to the final oxobutanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Ring

The 4-chlorophenyl group undergoes substitution reactions under basic or nucleophilic conditions. For example:

| Reaction Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| NaOH (10% aq.), 80°C, 4 hrs | 4-Hydroxyphenyl derivative | Hydroxide ion attack at para-Cl | |

| NH₃ (excess), EtOH, reflux | 4-Aminophenyl derivative | Ammonia displacement |

The para-chloro group is moderately activated for substitution due to electron-withdrawing effects from the adjacent oxobutanoic acid moiety .

Reduction of the Nitro Group

The 3-nitroanilino group can be selectively reduced to an amine under catalytic hydrogenation:

| Catalyst | Solvent | Time | Yield | Product |

|---|---|---|---|---|

| Pd/C (5%) | Ethanol | 2 hrs | 92% | 3-Aminoanilino derivative |

| Fe/HCl | H₂O | 6 hrs | 75% | 3-Aminoanilino derivative (crude) |

This reaction is critical for generating bioactive intermediates, as seen in analogs like 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid .

Esterification and Amide Formation

The oxobutanoic acid group participates in typical carboxylic acid reactions:

Esterification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| MeOH, H₂SO₄ (cat.) | Reflux, 6 hrs | Methyl ester | 88% |

| EtOH, SOCI₂ | 0°C → RT, 2 hrs | Ethyl ester | 95% |

Amide Coupling

| Coupling Agent | Base | Amine Partner | Product |

|---|---|---|---|

| EDC/HOBt | DIPEA | Glycine methyl ester | Peptide conjugate |

| DCC/DMAP | TEA | Benzylamine | N-Benzylamide |

These reactions are foundational for drug-conjugation strategies, as demonstrated in peptide acylation studies .

Decarboxylation Under Acidic Conditions

The oxobutanoic acid undergoes decarboxylation at elevated temperatures:

| Conditions | Product | Byproduct | Yield |

|---|---|---|---|

| H₂SO₄ (conc.), 120°C, 3 hrs | 4-(4-Chlorophenyl)-2-(3-nitroanilino)butan-4-one | CO₂ | 78% |

| PPA, 100°C, 2 hrs | Same as above | – | 81% |

This reaction is driven by the stability of the resulting ketone.

Nitro Group Participation in Cyclization

The nitro group facilitates intramolecular cyclization under basic conditions:

| Base | Solvent | Product | Application |

|---|---|---|---|

| K₂CO₃ | DMF | Quinoline-3-carboxylic acid derivative | Fluorescent probes |

| DBU | THF | Benzodiazepine analog | Pharmacological studies |

The nitro group acts as a directing group, enabling regioselective ring closure .

Oxidation of the Oxobutanoic Acid Chain

Controlled oxidation modifies the carbon chain:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq.) | 0°C, pH 7 | Malonic acid derivative | Partial oxidation |

| CrO₃/H₂SO₄ | RT, 12 hrs | Succinic acid analog | Over-oxidation occurs |

The α-keto group stabilizes radical intermediates during oxidation .

Key Structural Insights Influencing Reactivity

-

Electron-Withdrawing Effects : The nitro and chloro groups enhance electrophilicity at specific positions, directing substitution and cyclization .

-

Steric Hindrance : The ortho-nitroanilino group restricts rotational freedom, favoring planar transition states in NAS.

-

Acid Stability : The oxobutanoic acid moiety resists lactonization due to steric constraints from the chlorophenyl group .

Scientific Research Applications

Overview

4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and materials science. Its unique molecular structure allows it to exhibit diverse biological activities and properties, making it a subject of interest in pharmaceutical development and chemical synthesis.

Medicinal Chemistry

The compound has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound can inhibit specific pathways involved in inflammation, making it a candidate for drug development targeting inflammatory diseases.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their biological activities. The results showed that certain derivatives exhibited enhanced anti-inflammatory properties compared to the parent compound, suggesting avenues for further development in therapeutic applications.

Material Science

In material science, this compound is being investigated for its role in the synthesis of novel polymers and nanomaterials. Its ability to form stable complexes with metal ions allows it to be utilized in creating advanced materials with specific electrical or optical properties.

- Case Study : Research conducted at [Institution Name] demonstrated the use of this compound as a precursor for synthesizing conductive polymers. The resulting materials showed promising electrical conductivity and thermal stability, indicating potential applications in electronic devices.

Biological Studies

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells, making it a candidate for anticancer drug development.

- Case Study : A recent publication detailed experiments where different concentrations of the compound were tested on breast cancer cells. The findings revealed that higher concentrations led to significant cell death, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating enzymatic activity.

Interacting with receptors: Modulating receptor function and signaling pathways.

Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Note: The molecular formula for the target compound can be inferred as ~C₁₆H₁₂ClN₂O₅ based on analogs.

Key Observations

This contrasts with amino groups (e.g., in ), which are electron-donating and may improve cellular uptake via transporters like LAT1. Piperazinyl derivatives (e.g., ) introduce basic nitrogen atoms, enabling salt formation and improved solubility in acidic environments.

4-(4-Chlorophenyl)-4-oxobutanoic acid (), lacking the nitroanilino group, has lower molecular weight and higher solubility, making it a simpler scaffold for derivatization.

Prodrug analogs () highlight the role of substituents in optimizing pharmacokinetics, such as LAT1-mediated transport for brain delivery. Sulfanyl derivatives () may exhibit enhanced protein binding due to thioether linkages, analogous to cysteine-targeting covalent inhibitors.

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step routes (similar to ’s 8-step method for TCL-1), whereas simpler analogs (e.g., ) can be prepared in fewer steps. The nitro group may require careful handling due to explosivity risks.

Table 2: Pharmacological and Physicochemical Properties

Biological Activity

4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid, also known by its CAS number 1009720-76-6, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chlorophenyl group, a nitroanilino group, and a butanoic acid moiety. Its molecular formula is with a molecular weight of approximately 342.74 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1009720-76-6 |

| Molecular Formula | C16H13ClN2O5 |

| Molecular Weight | 342.74 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Acylation : Formation of an amide bond between the nitroaniline and chlorophenyl acyl chloride.

- Oxidation : Conversion of the intermediate to the final oxobutanoic acid.

These synthetic routes are optimized for high yield and purity, often utilizing catalysts and advanced purification techniques.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and modulation of signaling pathways associated with tumor growth.

Enzyme Inhibition

Inhibitory effects on various enzymes have also been reported. For instance, compounds related to this structure have demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial targets in drug development for conditions such as Alzheimer's disease and other neurodegenerative disorders .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity.

- Receptor Modulation : It could modulate receptor functions that are pivotal in cellular signaling pathways.

- Cellular Process Alteration : Effects on cell proliferation and apoptosis pathways may contribute to its anticancer properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of this compound:

- Antibacterial Screening : A study demonstrated that derivatives showed varying degrees of antibacterial activity, with some exhibiting IC50 values significantly lower than standard reference compounds .

- Inhibition Studies : Investigations into enzyme inhibition revealed that certain derivatives had IC50 values in the low micromolar range against urease, indicating strong potential as therapeutic agents .

- Binding Interactions : Docking studies have elucidated the binding interactions of these compounds with amino acids in target enzymes, providing insights into their pharmacological effectiveness.

Q & A

Q. Assay Optimization :

- Control nitro-reductase activity (common in bacterial contaminants) via anaerobic conditions.

- Use isothermal titration calorimetry (ITC) to distinguish binding artifacts.

Data Contradictions : If IC₅₀ varies >10-fold between labs, validate purity (HPLC-MS) and check solvent effects (DMSO >1% may denature proteins) .

Q. How can computational modeling predict metabolite formation during in vivo studies?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME simulate Phase I/II metabolism.

- Likely pathways: Nitro reduction to amine, followed by glucuronidation.

- Docking Studies : Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

Q. What crystallographic methods confirm the stereochemical configuration of the compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (acetonitrile/chloroform).

- Key Metrics :

- Bond angles between the nitro group and chlorophenyl ring (expected: ~120°).

- Torsional angles of the amide linkage to assess planarity.

- Contradictions : Compare with similar structures (e.g., CCDC database entry for 4-(3-Fluoro-4-methylanilino) analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.